molecular formula C7H11F2N B2389098 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane CAS No. 1416013-70-1

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane

Cat. No. B2389098
CAS RN: 1416013-70-1
M. Wt: 147.169
InChI Key: HHJXUWXELJIINZ-UHFFFAOYSA-N
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Description

“7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C7H11F2N . It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, which are useful in treating diseases .


Synthesis Analysis

The synthesis of “this compound” involves the deprotection of a Cbz protected amine. A mixture of the Cbz protected amine and 10% Pd/C in methanol is stirred at room temperature under a hydrogen atmosphere overnight. The mixture is then filtered and the filtrate is evaporated under reduced pressure to yield the amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11F2N/c1-6-3-4-10-5-7(6,2)8(6,9)10;/h6,10H,3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 147.17 . It should be stored at room temperature and kept dry and cool .

Safety and Hazards

The safety information for “7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane” includes several hazard statements: H302, H315, H320, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).

properties

IUPAC Name

7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c1-6-4-10-3-2-5(6)7(6,8)9/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXUWXELJIINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCCC1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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